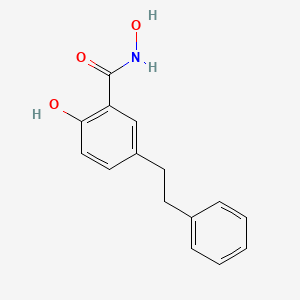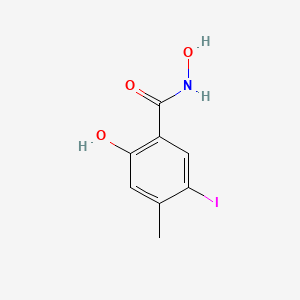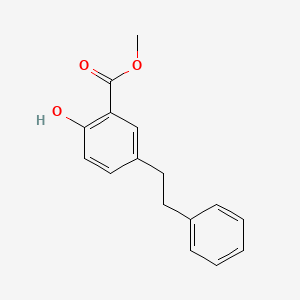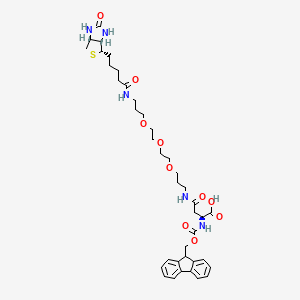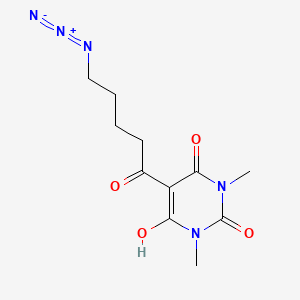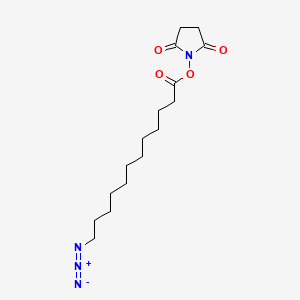
4-Pentynoyl-Val-Ala-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentynoyl-Val-Ala-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of cryptophycin conjugates . It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Mechanism of Action
Target of Action
The primary target of 4-Pentynoyl-Val-Ala-PAB-PNP is the cryptophycin conjugates . Cryptophycins are a family of potent antimitotic drugs that bind to tubulin and inhibit microtubule formation, leading to cell cycle arrest and apoptosis .
Mode of Action
This compound is a cleavable ADC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This allows it to bind to the cryptophycin conjugates and deliver the drug to the target cells .
Biochemical Pathways
The compound affects the microtubule formation pathway by inhibiting tubulin, which is crucial for cell division . This leads to cell cycle arrest and apoptosis, effectively killing the cancer cells .
Pharmacokinetics
As a cleavable adc linker, it is designed to be stable in the bloodstream and to release the drug only after it has reached the target cells . This design enhances the bioavailability of the drug and reduces systemic toxicity .
Result of Action
The result of the action of this compound is the inhibition of tumor cell proliferation . By delivering the cryptophycin drug to the cancer cells, it induces cell cycle arrest and apoptosis, leading to the death of the cancer cells .
Action Environment
The action of this compound is influenced by the presence of azide groups in the target cells . The copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction requires the presence of these groups for the compound to bind to the cryptophycin conjugates . Therefore, the efficacy and stability of the compound depend on the cellular environment .
Biochemical Analysis
Biochemical Properties
4-Pentynoyl-Val-Ala-PAB-PNP plays a crucial role in biochemical reactions as a cleavable linker in ADCs. It interacts with various enzymes and proteins, facilitating the targeted delivery of drugs to specific cells. The compound’s alkyne group enables it to undergo CuAAC with azide-containing molecules, forming stable triazole linkages. This interaction is essential for the synthesis of cryptophycin conjugates, which are potent inhibitors of tumor cell proliferation .
Cellular Effects
This compound influences cellular processes by enabling the targeted delivery of cytotoxic agents to cancer cells. This targeted approach minimizes damage to healthy cells and enhances the efficacy of the therapeutic agent. The compound’s role in ADCs allows it to affect cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of tumor growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its cleavable linker properties. The compound binds to specific biomolecules via CuAAC, forming stable triazole linkages. This binding interaction facilitates the targeted delivery of cytotoxic agents to cancer cells, leading to enzyme inhibition or activation and changes in gene expression. The cleavable nature of the linker ensures that the cytotoxic agent is released only within the target cells, reducing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under recommended storage conditions, but its cleavable nature ensures that it degrades appropriately within target cells. Long-term studies have shown that the compound maintains its efficacy in inhibiting tumor cell proliferation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as an ADC linker. The compound interacts with enzymes and cofactors that facilitate its cleavage and the release of the cytotoxic agent within target cells. This interaction affects metabolic flux and metabolite levels, contributing to the compound’s therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring that it reaches the target cells effectively. The compound’s cleavable nature allows for the controlled release of the cytotoxic agent within the target cells .
Subcellular Localization
This compound is localized within specific subcellular compartments due to targeting signals and post-translational modifications. These modifications direct the compound to specific organelles, where it exerts its therapeutic effects. The subcellular localization of the compound is crucial for its activity and function in inhibiting tumor cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentynoyl-Val-Ala-PAB-PNP is synthesized through a series of chemical reactions involving the incorporation of an alkyne group into the molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
4-Pentynoyl-Val-Ala-PAB-PNP primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This reaction involves the formation of a triazole ring between the alkyne group of this compound and an azide group on another molecule .
Common Reagents and Conditions
Reagents: Copper (I) catalysts, azide-containing molecules
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature
Major Products
The major product formed from the CuAAc reaction is a triazole-linked conjugate, which can be used in various applications, including the synthesis of cryptophycin conjugates .
Scientific Research Applications
4-Pentynoyl-Val-Ala-PAB-PNP is widely used in scientific research due to its versatility as a cleavable ADC linker and click chemistry reagent . Some of its applications include:
Comparison with Similar Compounds
4-Pentynoyl-Val-Ala-PAB-PNP is unique due to its cleavable nature and its ability to undergo CuAAc reactions . Similar compounds include other cleavable ADC linkers and click chemistry reagents, such as:
4-Pentynoyl-Val-Ala-PAB: Another click chemistry reagent containing an alkyne group.
Non-cleavable ADC linkers: Used in ADCs where the linker does not cleave, resulting in different pharmacokinetics and drug release profiles
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O8/c1-5-6-7-23(32)30-24(17(2)3)26(34)28-18(4)25(33)29-20-10-8-19(9-11-20)16-38-27(35)39-22-14-12-21(13-15-22)31(36)37/h1,8-15,17-18,24H,6-7,16H2,2-4H3,(H,28,34)(H,29,33)(H,30,32)/t18-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHCCJAGZUJVAO-UUOWRZLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
